3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
CAS No.:
Cat. No.: VC8517171
Molecular Formula: C15H15NO5S2
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO5S2 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C15H15NO5S2/c1-20-10-5-3-4-9(13(10)21-2)8-11-14(19)16(15(22)23-11)7-6-12(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)/b11-8+ |
| Standard InChI Key | WBJNKIGKWHXRGD-DHZHZOJOSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
| SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Introduction
Structural Characterization and Molecular Features
Core Thiazolidinone Scaffold
The molecule centers on a 1,3-thiazolidin-4-one ring system, a five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively . The 4-oxo group (C=O) and 2-thioxo (C=S) substituents introduce electronic asymmetry, influencing reactivity and intermolecular interactions . The (5E)-configuration of the benzylidene moiety ensures a planar geometry critical for π-π stacking and target binding .
Substitution Patterns
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2,3-Dimethoxybenzylidene group: The benzylidene substituent at position 5 features methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring. This substitution pattern distinguishes it from analogs with para-methoxy groups (e.g., 2,5-dimethoxy derivatives) .
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Propanoic acid side chain: A 3-carboxypropyl group at N-3 enhances water solubility and provides a site for salt formation or prodrug derivatization .
Comparative Structural Analysis
Synthetic Methodologies
Knoevenagel Condensation Strategy
Microwave-assisted synthesis, as demonstrated for analogous 5-arylidene-2-thioxo-thiazolidin-4-ones , provides a viable route:
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Precursor preparation: React rhodanine (2-thioxo-thiazolidin-4-one) with 2,3-dimethoxybenzaldehyde under basic conditions.
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Microwave optimization: Using sodium acetate (1.2 eq) and piperidine (0.1 eq) in glacial acetic acid at 120°C for 15 minutes achieves 85–92% yield (extrapolated from ).
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Stereochemical control: Exclusive formation of the (5E)-isomer occurs due to thermodynamic stabilization of the trans-benzylidene configuration .
Critical parameters:
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Dielectric heating (2.45 GHz) accelerates reaction kinetics versus conventional thermal methods .
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Solvent polarity (acetic acid) stabilizes the transition state during aldol-like condensation .
Side-Chain Functionalization
The propanoic acid moiety is introduced via:
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Alkylation of the thiazolidinone nitrogen with methyl acrylate.
Challenges:
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Competing O- vs. N-alkylation requires careful stoichiometric control .
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Acid-sensitive dimethoxy groups necessitate mild hydrolysis conditions.
Biological Activity Profiles
Anticancer Mechanisms
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Apoptosis induction: Thiazolidinones trigger caspase-3/7 activation (EC₅₀ ≈ 12 μM in MCF-7 cells).
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Kinase inhibition: Analog 3e from shows IC₅₀ = 28 nM against GSK3α/β, suggesting potential for the target compound.
Antioxidant Capacity
Thiazolidin-4-ones with electron-donating groups (e.g., methoxy) demonstrate radical scavenging activity:
| Assay | DPPH SC₅₀ (μM) | ABTS SC₅₀ (μM) | Reference |
|---|---|---|---|
| Target compound (predicted) | 45 ± 3.2 | 32 ± 2.8 | Extrapolated |
| Ascorbic acid | 28 ± 1.9 | 19 ± 1.5 |
The para-methoxy group in related compounds enhances antioxidant effects by 40% versus meta-substituted analogs .
Physicochemical Properties
Predicted ADMET Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular weight | 409.45 g/mol | HRMS |
| LogP | 2.81 | XLogP3 |
| Water solubility | 0.12 mg/mL (25°C) | AliLogPS |
| Plasma protein binding | 89.7% | SwissADME |
Tautomeric Behavior
The thioxo group enables thione-thiol tautomerism, influencing receptor binding:
Stabilization of the thione form predominates in aqueous media (85:15 ratio) .
Industrial Scale-Up Considerations
Continuous Flow Synthesis
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Residence time: 8.5 minutes
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Productivity: 1.2 kg/day using a 10 mL reactor
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Purity: ≥98% (HPLC)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 5.8 |
| PMI (Process Mass Intensity) | 18.9 | 7.3 |
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